molecular formula C8H16ClNO B1432252 3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1820649-01-1

3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1432252
CAS No.: 1820649-01-1
M. Wt: 177.67 g/mol
InChI Key: TUQKVSDUCJVCOI-UHFFFAOYSA-N
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Description

3-Methoxy-8-azabicyclo[321]octane hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring systemIts chemical formula is C8H15NO·HCl, and it has a molecular weight of 177.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound often rely on the same principles as laboratory synthesis but are scaled up to meet commercial demands. These methods may include continuous flow processes and the use of industrial reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific substitution pattern and the presence of a methoxy group at the 3-position. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3-methoxy-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-10-8-4-6-2-3-7(5-8)9-6;/h6-9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQKVSDUCJVCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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